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Compound of Interest

Compound Name: 2-Benzyloxyphenylacetic acid

Cat. No.: B045139

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Benzyloxyphenylacetic acid, a key intermediate in organic synthesis and drug discovery. This
document is intended for researchers, scientists, and professionals in drug development,
offering in-depth insights into the structural elucidation of this compound using Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

2-Benzyloxyphenylacetic acid (C1sH140s3, Molar Mass: 242.27 g/mol ) is a carboxylic acid
derivative featuring a benzyl ether protecting group on the ortho position of a phenylacetic acid
scaffold. Accurate characterization of its chemical structure is paramount for its application in
synthetic chemistry and for ensuring the purity and identity of subsequent products.
Spectroscopic techniques are indispensable tools for this purpose, each providing a unique
piece of the structural puzzle. This guide will delve into the theoretical underpinnings and
practical application of NMR, IR, and MS for the definitive identification of 2-
Benzyloxyphenylacetic acid.

Molecular Structure

The structural formula of 2-Benzyloxyphenylacetic acid is presented below. Understanding
the arrangement of atoms and functional groups is fundamental to interpreting the
spectroscopic data that follows.

Caption: Molecular structure of 2-Benzyloxyphenylacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR provide detailed information about the chemical environment
of the nuclei.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of 2-Benzyloxyphenylacetic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz

Solvent: CDCIz

Number of Scans: 16

Relaxation Delay: 1 s

Instrument Parameters (*3C NMR):

Spectrometer: 100 MHz

Solvent: CDCl3

Decoupling: Proton decoupled

Number of Scans: 256
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e Relaxation Delay: 2 s

'H NMR Data and Interpretation

While a complete experimental spectrum for 2-Benzyloxyphenylacetic acid is not readily
available in public databases, data from its methyl ester, methyl 2-(2-
(benzyloxy)phenyl)acetate, provides valuable insight.[1] The key difference is the absence of
the acidic proton and the presence of a methyl ester singlet.

Chemical Shift (9, L . Assignment

Multiplicity Integration ] .
ppm) (Predicted for Acid)
~10-12 Broad Singlet 1H -COOH

Aromatic protons

7.20-7.45 Multiplet 9H (benzyl and phenyl
rings)
~5.1 Singlet 2H -O-CH2-Ph
~3.7 Singlet 2H -CH2-COOH
Interpretation:

The broad singlet expected in the downfield region (10-12 ppm) is characteristic of a

carboxylic acid proton, which is often exchangeable with deuterium in D20.[2]

e The complex multiplet between 7.20 and 7.45 ppm corresponds to the nine aromatic protons
of the two phenyl rings.

e The singlet at approximately 5.1 ppm is assigned to the two benzylic protons of the -OCH2Ph
group.

e The singlet around 3.7 ppm is attributed to the two protons of the methylene group adjacent
to the carboxylic acid.

3C NMR Data and Interpretation
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Based on the structure and data from analogous compounds, the following 3C NMR chemical
shifts are predicted for 2-Benzyloxyphenylacetic acid.

Chemical Shift (6, ppm) Assighment

~175-178 C=0 (Carboxylic Acid)

~156 Aromatic C-O

~137 Quaternary Aromatic C (Benzyl)
~127-130 Aromatic CH

~125 Quaternary Aromatic C (Phenylacetic)
~121 Aromatic CH

~112 Aromatic CH

~70 -O-CHz-Ph

~36 -CH2-COOH

Interpretation:

e The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield
position, typically between 175 and 185 ppm.[3]

e The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to
the oxygen appearing at a lower field.

e The benzylic carbon (-OCH.) is anticipated around 70 ppm.

e The methylene carbon adjacent to the carbonyl group (-CH2COOH) is expected at
approximately 36 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Solid Film):

e Dissolve a small amount (a few milligrams) of 2-Benzyloxyphenylacetic acid in a volatile
solvent like methylene chloride.

o Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

» Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.
Instrument Parameters:

o Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm~1

Resolution: 4 cm~—!

Number of Scans: 32

IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for 2-
Benzyloxyphenylacetic acid.
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Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic Acid)
~3030 Medium Aromatic C-H stretch
~2900 Medium Aliphatic C-H stretch
~1700 Strong, Sharp C=0 stretch (Carboxylic Acid)
~1600, ~1490, ~1450 Medium Aromatic C=C stretch

C-O stretch (Ether and
~1250 Strong ] )

Carboxylic Acid)

Aromatic C-H bend (ortho-
~750 Strong ) )

disubstituted)

Interpretation:

» Avery broad absorption band in the 2500-3300 cm~1 region is a hallmark of the O-H
stretching vibration of a hydrogen-bonded carboxylic acid.[4]

e The strong, sharp peak around 1700 cm~1 is indicative of the carbonyl (C=0) stretch of the
carboxylic acid.

e Absorptions in the 1450-1600 cm~* range confirm the presence of aromatic rings.

e A strong band around 1250 cm~1 is expected for the C-O stretching vibrations of both the
ether linkage and the carboxylic acid.

e The out-of-plane C-H bending vibration around 750 cm~! suggests an ortho-disubstituted
aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.
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Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Sample Introduction:

o A small amount of the sample is introduced into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (if the compound is sufficiently
volatile and thermally stable).

Instrument Parameters:
« lonization Method: Electron lonization (EI)
« lonization Energy: 70 eV

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

MS Data and Interpretation

The molecular weight of 2-Benzyloxyphenylacetic acid is 242.27 g/mol . The mass spectrum
is expected to show a molecular ion peak (M*) at m/z 242.

Major Fragmentation Pathways:

- C7H7 (benzyl radical) @-_co,@

- CsH70s3 (benzyloxyphenylacetyl radical)

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for 2-Benzyloxyphenylacetic acid in EI-MS.

Interpretation:
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e Molecular lon (m/z 242): The presence of a peak at m/z 242 would confirm the molecular
weight of the compound.

e Base Peak (m/z 91): A very common and often the most intense peak (base peak) in the
mass spectra of benzyl-containing compounds is at m/z 91. This corresponds to the stable
tropylium cation ([C7H7]*), formed by the cleavage of the benzylic C-O bond.

e Fragment at m/z 151: Loss of the benzyl radical (C7H7¢) from the molecular ion would result
in a fragment at m/z 151 ([CsH70s3]*).

e Fragment at m/z 197: Loss of the carboxyl group (-COOH) from the molecular ion would lead
to a fragment at m/z 197.

o Other Fragments: Further fragmentation of the primary ions can lead to other characteristic
peaks, such as the loss of CO from the benzoyl cation (m/z 105 to m/z 77).

Conclusion

The combined application of NMR, IR, and MS provides a robust and detailed characterization
of 2-Benzyloxyphenylacetic acid. The *H and *3C NMR spectra reveal the specific
arrangement of protons and carbons, while IR spectroscopy confirms the presence of key
functional groups, namely the carboxylic acid and the benzyl ether. Mass spectrometry
corroborates the molecular weight and provides valuable structural information through its
characteristic fragmentation pattern, with the tropylium ion at m/z 91 being a particularly strong
indicator of the benzyl moiety. This comprehensive spectroscopic analysis serves as a reliable
method for the structural verification and quality control of 2-Benzyloxyphenylacetic acid in
research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 2-Phenoxy-2-phenylacetic acid | C14H1203 | CID 18384 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. (Benzyloxy)acetic acid | C9H1003 | CID 290301 - PubChem [pubchem.ncbi.nim.nih.gov]

4. 2-BENZYLOXYPHENYLACETIC ACID suppliers & manufacturers in China
[m.chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Data for 2-Benzyloxyphenylacetic Acid:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045139#spectroscopic-data-for-2-
benzyloxyphenylacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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